molecular formula C27H21N3O3 B164480 m-Coelenterazine CAS No. 132063-57-1

m-Coelenterazine

Cat. No. B164480
CAS RN: 132063-57-1
M. Wt: 435.5 g/mol
InChI Key: BGKKKPQDOCVBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-Coelenterazine is a synthetic compound that belongs to the coelenterazine family. It is a luminescent substrate that is widely used in bioluminescence imaging studies. M-Coelenterazine is a highly sensitive and specific substrate for the imaging of cells, tissues, and organs.

Mechanism Of Action

M-Coelenterazine is a luminescent substrate that produces light when it reacts with the enzyme, luciferase. The reaction between M-Coelenterazine and luciferase produces a highly stable and long-lasting luminescent signal. This luminescent signal can be detected and measured using a variety of imaging techniques.
Biochemical and Physiological Effects:
M-Coelenterazine has no known biochemical or physiological effects on living organisms. It is a non-toxic and non-invasive substrate that is widely used in bioluminescence imaging studies.

Advantages And Limitations For Lab Experiments

The advantages of using M-Coelenterazine in lab experiments include its high sensitivity and specificity, its non-toxic and non-invasive nature, and its ability to produce a long-lasting luminescent signal. The limitations of using M-Coelenterazine include its cost, its limited availability, and its requirement for specialized imaging equipment.

Future Directions

There are several future directions for the use of M-Coelenterazine in scientific research. One direction is the development of new imaging techniques that can detect and measure the luminescent signal produced by M-Coelenterazine with greater sensitivity and specificity. Another direction is the development of new substrates that can be used in combination with M-Coelenterazine to produce multi-color imaging. Additionally, further research is needed to explore the potential of M-Coelenterazine in the imaging of complex biological systems, such as the brain and other organs.

Synthesis Methods

M-Coelenterazine is synthesized by a multi-step process that involves the reaction of several chemical compounds. The synthesis process begins with the preparation of the intermediate compound, 3-bromo-5-hydroxybenzoic acid. This intermediate is then reacted with 3-aminophenylboronic acid to form the key intermediate, 3-(3-aminophenyl)-5-bromo-4-hydroxybenzoic acid. The final step involves the reaction of the key intermediate with imidazole to form m-Coelenterazine.

Scientific Research Applications

M-Coelenterazine is widely used in scientific research for bioluminescence imaging studies. It is used to visualize and track the expression of genes, proteins, and cells in living organisms. M-Coelenterazine is a highly sensitive and specific substrate for the imaging of cells, tissues, and organs. It is used in a variety of research areas, including cancer research, neuroscience, and developmental biology.

properties

CAS RN

132063-57-1

Product Name

m-Coelenterazine

Molecular Formula

C27H21N3O3

Molecular Weight

435.5 g/mol

IUPAC Name

7-benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15),11,13-heptaene-3,13-diol

InChI

InChI=1S/C27H21N3O3/c31-19-8-6-17(7-9-19)13-23-27(33)30-24-15-18-14-20(32)10-11-21(18)25(24)28-22(26(30)29-23)12-16-4-2-1-3-5-16/h1-11,14,31-33H,12-13,15H2

InChI Key

BGKKKPQDOCVBAW-UHFFFAOYSA-N

Isomeric SMILES

C1C2=C(C=CC(=C2)O)C3=C1N4C(=C(N3)CC5=CC=CC=C5)N=C(C4=O)CC6=CC=C(C=C6)O

SMILES

C1C2=C(C=CC(=C2)O)C3=C1N4C(=C(N=C4C(=N3)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)O

Canonical SMILES

C1C2=C(C=CC(=C2)O)C3=C1N4C(=C(N3)CC5=CC=CC=C5)N=C(C4=O)CC6=CC=C(C=C6)O

synonyms

1H-Imidazo[1,2-a]indeno[1,2-e]pyrazin-1-one, 5,10-dihydro-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)-

Origin of Product

United States

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